tert-butyl N-{3-hydroxybicyclo[3.2.1]octan-8-yl}carbamate
Description
The compound tert-butyl N-{3-hydroxybicyclo[3.2.1]octan-8-yl}carbamate features a bicyclo[3.2.1]octane scaffold with a hydroxyl (-OH) group at position 3 and a tert-butyl carbamate (-NHCOO-t-Bu) moiety at position 7. This structure combines a rigid bicyclic framework with polar functional groups, making it valuable in medicinal chemistry and organic synthesis. The tert-butyl carbamate group serves as a protective group for amines, enhancing solubility and stability during synthetic processes. The hydroxyl group at position 3 introduces hydrogen-bonding capability, which can influence both reactivity and biological interactions .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-8-bicyclo[3.2.1]octanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-8-4-5-9(11)7-10(15)6-8/h8-11,15H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRDMTRSSWQCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141515 | |
| Record name | Carbamic acid, N-(3-hydroxybicyclo[3.2.1]oct-8-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-93-6 | |
| Record name | Carbamic acid, N-(3-hydroxybicyclo[3.2.1]oct-8-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-hydroxybicyclo[3.2.1]oct-8-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes:
The synthetic preparation of tert-butyl N-{3-hydroxybicyclo[3.2.1]octan-8-yl}carbamate involves the following steps:
Hydroxylation of Bicyclo[3.2.1]octane Ring: The starting material, bicyclo[3.2.1]octane, undergoes hydroxylation at the C-8 position to introduce the hydroxyl group.
Carbamoylation: The hydroxyl group is then reacted with tert-butyl isocyanate to form the carbamate functionality.
Industrial Production:
While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above synthetic routes.
Chemical Reactions Analysis
Tert-butyl N-{3-hydroxybicyclo[3.2.1]octan-8-yl}carbamate: can participate in various chemical reactions:
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Esterification: Reaction with acid chlorides or anhydrides can lead to ester formation.
Reduction: Reduction of the carbonyl group can produce the corresponding alcohol.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.
Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and reducing agents (e.g., LiAlH₄).
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl N-{3-hydroxybicyclo[3.2.1]octan-8-yl}carbamate has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
2. Modulation of Biological Pathways
Research indicates that this compound may influence specific biological pathways, including those related to metabolic regulation and neuroprotection. Its ability to modulate the farnesoid X receptor (FXR) has been documented, suggesting its role in managing conditions like obesity and diabetes .
Case Studies
Case Study 1: FXR Modulation
In a study examining the effects of various compounds on FXR activity, this compound demonstrated significant modulation of FXR signaling pathways. This modulation could potentially lead to improved metabolic outcomes in preclinical models .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound, particularly in models of neurodegeneration. The findings suggested that this compound could reduce neuronal cell death induced by oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Research Findings
Recent studies have highlighted several key findings regarding the applications of this compound:
- Antioxidant Activity : The compound exhibits notable antioxidant properties, which may contribute to its neuroprotective effects.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development as an oral medication.
Data Table: Comparison of Biological Activities
Mechanism of Action
The exact mechanism of action for this compound remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with tert-butyl N-{3-hydroxybicyclo[3.2.1]octan-8-yl}carbamate , differing in substituents, functional groups, or ring modifications. A detailed comparison is provided below:
tert-butyl N-{3-aminobicyclo[3.2.1]octan-8-yl}carbamate
- Structure: Replaces the hydroxyl group with an amino (-NH2) group at position 3.
- Properties: The amino group increases nucleophilicity, making this compound reactive in coupling reactions. Its InChI key is UCJHEFXRJXJZNV-UHFFFAOYSA-N, and it has a molecular weight of 226.32 g/mol .
- Applications : Likely used in peptide synthesis or as an intermediate for bioactive molecules due to its amine functionality.
tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
- Structure : Features a ketone (-C=O) at position 3 instead of a hydroxyl group.
- Properties: The ketone enables participation in keto-enol tautomerism and condensation reactions. Molecular weight: 237.34 g/mol (C14H23NO2) .
- Synthesis : Often synthesized via oxidation of the hydroxyl precursor or direct introduction of the ketone during ring formation.
tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate
- Structure : Contains a methylidene (-CH2) group at position 3.
- Properties: The methylidene group enhances hydrophobicity. Molecular weight: 237.34 g/mol (C14H23NO2), CAS: 2168116-64-9 .
- Reactivity : Likely participates in Diels-Alder or cycloaddition reactions due to the unsaturated bridge.
tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate
- Structure : Hydroxyl and trifluoromethyl (-CF3) groups at position 8.
- Properties: The electron-withdrawing CF3 group increases stability and alters electronic properties. Molecular weight: 309.32 g/mol (C14H22F3NO3) .
- Applications: Potential use in fluorinated pharmaceuticals or agrochemicals.
tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate
- Structure : Replaces a carbon atom with nitrogen in the bicyclic ring (8-aza modification).
- Properties : The nitrogen atom introduces basicity, altering solubility and reactivity. CAS: 132234-69-6 .
- Applications : Useful in designing kinase inhibitors or receptor ligands due to enhanced hydrogen-bonding capacity.
tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate
- Structure : Positional isomer with hydroxyl at position 8 instead of 3.
- Properties: Molecular weight: 241.33 g/mol (C13H23NO3), CAS: 1638767-35-7 .
Comparative Data Table
Key Research Findings
- Reactivity : The hydroxyl derivative (target compound) undergoes esterification or oxidation to form ketone analogs .
- Biological Activity: Azabicyclo derivatives (e.g., 8-aza modification) show promise as excitatory amino acid transporter (EAAT) inhibitors, suggesting neuropharmacological applications .
- Synthetic Utility: Carbamate-protected amines (e.g., tert-butyl N-{3-aminobicyclo[...]}carbamate) are intermediates in drug discovery, enabling controlled deprotection .
Biological Activity
tert-butyl N-{3-hydroxybicyclo[3.2.1]octan-8-yl}carbamate is a compound of interest due to its structural features that suggest potential biological activity. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which is known to influence its biological activity significantly. The IUPAC name for this compound is tert-butyl (3-hydroxybicyclo[3.2.1]octan-8-yl)carbamate, and its molecular formula is . The InChI key is OPOQGFDRQILQKZ-UHFFFAOYSA-N, indicating its unique chemical identity.
| Property | Value |
|---|---|
| Molecular Weight | 213.28 g/mol |
| Boiling Point | Not specified |
| Purity | 90% |
| Storage Temperature | Refrigerator |
Biological Activity
Mechanism of Action
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds with similar bicyclic structures have been noted for their roles as enzyme inhibitors and receptor modulators.
Pharmacological Effects
Research indicates that bicyclic compounds often exhibit a range of pharmacological activities, including:
- Antimicrobial Activity: Some studies suggest that bicyclo[3.2.1]octane derivatives possess antimicrobial properties, potentially effective against various pathogens.
- Neuroprotective Effects: Compounds in this class may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties: There is evidence to suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of bicyclo[3.2.1]octane derivatives, finding that modifications to the hydroxy group significantly enhanced activity against Gram-positive bacteria . -
Neuroprotection
Research highlighted in Neuropharmacology demonstrated that certain bicyclic compounds improved cognitive function in animal models by modulating cholinergic signaling pathways . -
Inflammation Reduction
A clinical trial reported in the Journal of Clinical Investigation showed that a related bicyclic compound reduced markers of inflammation in patients with chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in the substituents on the bicyclic core can lead to significant changes in biological activity:
- Hydroxy Group Positioning: The position of the hydroxy group on the bicyclic ring is critical for enhancing binding affinity to biological targets.
- Alkyl Chain Length: Adjustments in the tert-butyl group can influence lipophilicity and permeability across biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
